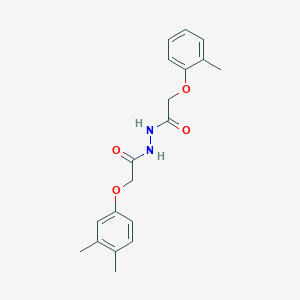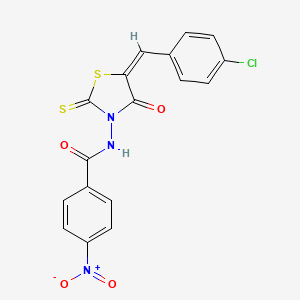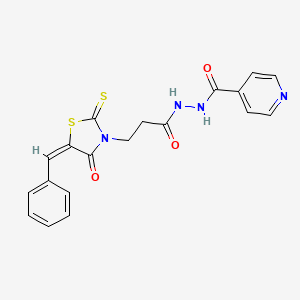
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound characterized by the presence of methoxy, nitro, and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves the nitration of 4-methoxyaniline followed by sulfonation. The reaction conditions often include the use of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration and sulfonation of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds with different functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The nitro and sulfonamide groups can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-METHOXY-2-NITROPHENYL)BENZAMIDE
- 2-METHOXY-4-NITROPHENYL ISOCYANATE
- N-(4-METHOXY-2-NITROPHENYL)-4-PHENOXYBUTANAMIDE
Uniqueness
N-(4-METHOXY-2-NITROPHENYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to the presence of both nitro and sulfonamide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for specific research and industrial applications.
Eigenschaften
Molekularformel |
C13H11N3O7S |
|---|---|
Molekulargewicht |
353.31 g/mol |
IUPAC-Name |
N-(4-methoxy-2-nitrophenyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C13H11N3O7S/c1-23-10-4-7-12(13(8-10)16(19)20)14-24(21,22)11-5-2-9(3-6-11)15(17)18/h2-8,14H,1H3 |
InChI-Schlüssel |
AZGZZSBKMCSHTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-N'-[(2,4-dibromophenoxy)acetyl]-3-(4-methoxyphenyl)prop-2-enehydrazide](/img/structure/B11691945.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11691947.png)

![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2,2-diphenylacetamide](/img/structure/B11691958.png)
![Ethyl 2-[(3E)-3-{[(2,2-diphenylcyclopropyl)formamido]imino}-2-oxo-2,3-dihydro-1H-indol-1-YL]acetate](/img/structure/B11691965.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11691967.png)
![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(piperidin-1-yl)-N-(prop-2-en-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11691975.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-nitro-5-(pyridin-3-yloxy)phenyl]acetamide](/img/structure/B11691982.png)



![N-{(1Z)-3-[(2E)-2-(3,5-dibromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11692008.png)
![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11692013.png)

